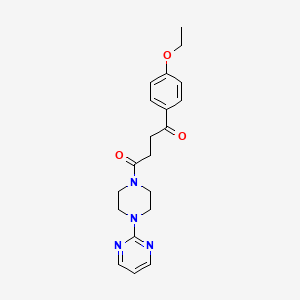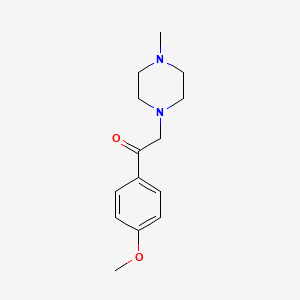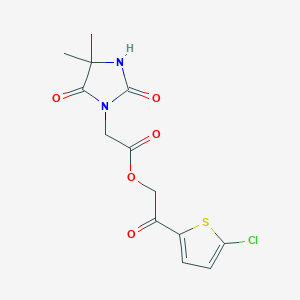
1-(4-Ethoxyphenyl)-4-(4-pyrimidin-2-ylpiperazin-1-yl)butane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-634923 is a compound that has been studied for its various properties and potential applications. It is known for its role in certain biochemical processes and has been the subject of research in various scientific fields.
Preparation Methods
The preparation of WAY-634923 involves several synthetic routes and reaction conditions. One common method includes the synthesis of first-strand complementary DNA from polyadenylated or total ribonucleic acid using specific oligonucleotides and reverse transcriptase enzymes . The process involves multiple steps, including the use of primers and polymerase chain reaction techniques to amplify the desired sequences .
Chemical Reactions Analysis
WAY-634923 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include deoxyribonucleotide triphosphates, dithiothreitol, and specific primers . The major products formed from these reactions are typically amplified complementary DNA sequences that can be further analyzed and used in various applications .
Scientific Research Applications
WAY-634923 has a wide range of scientific research applications. It is used in the synthesis of complementary DNA for various molecular biology studies, including gene expression analysis and cloning . In the field of medicine, it is used to study genetic mutations and their effects on various diseases. In industry, it is used in the production of specific complementary DNA sequences for research and development purposes .
Mechanism of Action
The mechanism of action of WAY-634923 involves the synthesis of complementary DNA from ribonucleic acid templates. This process is facilitated by specific oligonucleotides and reverse transcriptase enzymes that bind to the ribonucleic acid and catalyze the formation of complementary DNA . The molecular targets involved in this process include the ribonucleic acid templates and the oligonucleotides used for priming the synthesis reaction .
Comparison with Similar Compounds
WAY-634923 can be compared with other similar compounds used in complementary DNA synthesis, such as WAY-649123 . While both compounds are used for similar purposes, WAY-634923 is known for its improved sensitivity, less background noise, and higher specificity in the synthesis process . Other similar compounds include various oligonucleotides and reverse transcriptase enzymes used in complementary DNA synthesis .
Properties
Molecular Formula |
C20H24N4O3 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-4-(4-pyrimidin-2-ylpiperazin-1-yl)butane-1,4-dione |
InChI |
InChI=1S/C20H24N4O3/c1-2-27-17-6-4-16(5-7-17)18(25)8-9-19(26)23-12-14-24(15-13-23)20-21-10-3-11-22-20/h3-7,10-11H,2,8-9,12-15H2,1H3 |
InChI Key |
FLRWWDKUWSLDGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCC(=O)N2CCN(CC2)C3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[[4-(2,6-Diethylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,3-benzotriazin-4-one](/img/structure/B10802019.png)
![2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-3H-quinazolin-4-one](/img/structure/B10802022.png)
![2-bromanyl-N-[2-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B10802027.png)



![N-(Benzo[d][1,3]dioxol-5-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10802045.png)

![N-[(2-methoxyphenyl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B10802060.png)
![4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-thiophen-2-ylquinazoline](/img/structure/B10802064.png)

